1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one
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Overview
Description
1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one is a complex heterocyclic compound that combines an indeno-thiophene core with an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indene and thiophene, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
- 1-Amino-3-(pyridin-2-yl)-8H-indeno[1,2-c]thiophen-8-one
- 1-Amino-3-(pyridin-3-yl)-8H-indeno[1,2-c]thiophen-8-one
- 1-Amino-3-(pyridin-5-yl)-8H-indeno[1,2-c]thiophen-8-one
Uniqueness: 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring can significantly affect the compound’s electronic properties and its ability to participate in various chemical reactions .
Properties
Molecular Formula |
C16H10N2OS |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-amino-1-pyridin-4-ylindeno[1,2-c]thiophen-4-one |
InChI |
InChI=1S/C16H10N2OS/c17-16-13-12(10-3-1-2-4-11(10)14(13)19)15(20-16)9-5-7-18-8-6-9/h1-8H,17H2 |
InChI Key |
YXZKKRKYCBZEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(SC(=C3C2=O)N)C4=CC=NC=C4 |
Origin of Product |
United States |
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